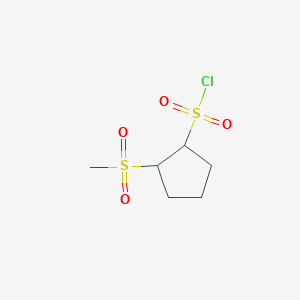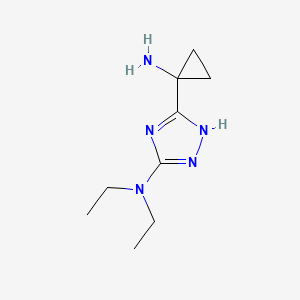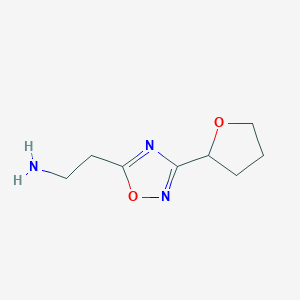
2-Methanesulfonylcyclopentane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methanesulfonylcyclopentane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C₆H₁₁ClO₄S₂. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless liquid that is soluble in polar organic solvents but reacts with water, alcohols, and many amines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methanesulfonylcyclopentane-1-sulfonyl chloride can be synthesized through several methods. One common method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of reaction parameters. The use of thionyl chloride or phosgene as chlorinating agents is common, and the reaction is conducted under anhydrous conditions to prevent hydrolysis of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methanesulfonylcyclopentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively.
Elimination Reactions: It can undergo elimination reactions to form sulfene intermediates, which are highly reactive and can participate in further chemical transformations.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonates.
Lewis Acids: To facilitate certain elimination reactions.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonates, and various sulfene derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-Methanesulfonylcyclopentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonates.
Biology: It is used in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Methanesulfonylcyclopentane-1-sulfonyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH₃SO₂⁺” synthon, which can react with nucleophiles to form various products. The formation of sulfene intermediates is a key step in many of its reactions, and these intermediates can undergo further transformations to yield a wide range of products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: A simpler analog with similar reactivity but without the cyclopentane ring.
2,4,6-Trimethylbenzenesulfonyl chloride: Another sulfonyl chloride with different substituents on the aromatic ring.
Uniqueness
2-Methanesulfonylcyclopentane-1-sulfonyl chloride is unique due to the presence of both a methanesulfonyl group and a cyclopentane ring. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis. Its ability to form sulfene intermediates and participate in a wide range of chemical reactions sets it apart from other sulfonyl chlorides .
Propriétés
Formule moléculaire |
C6H11ClO4S2 |
|---|---|
Poids moléculaire |
246.7 g/mol |
Nom IUPAC |
2-methylsulfonylcyclopentane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO4S2/c1-12(8,9)5-3-2-4-6(5)13(7,10)11/h5-6H,2-4H2,1H3 |
Clé InChI |
BLDBZFIZRZJKLL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1CCCC1S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide](/img/structure/B13207344.png)


![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13207352.png)
![Sodium 4-[(4-methylbenzenesulfonyl)oxy]benzene-1-sulfinate](/img/structure/B13207378.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde](/img/structure/B13207381.png)
![tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13207386.png)

![3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13207404.png)
amine](/img/structure/B13207406.png)
![3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13207414.png)

![2-[(2-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13207420.png)
![8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13207431.png)
